

Spectroscopic Analysis of Methylamine-Formate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methylamine-formate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **methylamine-formate**, a protic ionic liquid with applications in various chemical processes, including as a mobile phase modifier in liquid chromatography.[1][2] This document details the characterization of **methylamine-formate** using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data, experimental protocols, and visual representations of the analytical workflow and molecular structure relationships.

Introduction

Methylamine-formate ($\text{CH}_3\text{NH}_3^+\text{HCOO}^-$) is an ionic liquid formed from the reaction of methylamine and formic acid.[2][3] Its properties and purity are crucial for its applications, necessitating thorough analytical characterization. NMR and IR spectroscopy are powerful techniques for elucidating the molecular structure and identifying functional groups present in the compound. This guide serves as a practical resource for researchers working with or synthesizing **methylamine-formate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **methylamine-formate**. Both ^1H and ^{13}C NMR are employed for its characterization.

^1H NMR Spectral Data

The ^1H NMR spectrum of **methylamine-formate** typically exhibits two distinct signals corresponding to the protons of the methylammonium cation and the formate anion. The chemical shifts can vary slightly depending on the solvent and concentration.

| Proton | Chemical Shift (ppm) in CD_3OD | Chemical Shift (ppm) in DMSO |
|--|--|------------------------------|
| Methyl Protons ($-\text{CH}_3$) | 2.5 and 2.7 | 2.33 |
| Formate Proton ($\text{H}-\text{COO}^-$) | 8.5 | 7.96 |
| Ammonium Protons ($-\text{NH}_3^+$) | Not explicitly stated | 8.23 |

Data sourced from multiple studies.[\[1\]](#)[\[4\]](#)

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the carbon environments in **methylamine-formate**.

| Carbon | Chemical Shift (ppm) in CD_3OD |
|------------------------------------|--|
| Methyl Carbon ($-\text{CH}_3$) | 24 |
| Formate Carbon ($-\text{COO}^-$) | 169 |

A degradation product, N-methylformamide, may be observed with an amide carbon peak at 163 ppm.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **methylamine-formate** based on their characteristic vibrational frequencies.

| Vibrational Mode | Wavenumber (cm ⁻¹) |
|-------------------------------------|--------------------------------|
| N-H Stretching | 3329[1], 2527 (broad)[4] |
| C-H Stretching (N-CH ₃) | 2790 |
| C=O Stretching | 1668[1], 1704[4] |
| N-H Bending | 1591 |
| C-H Bending (-CH ₃) | 1467, 1379, 1351 |
| C-O Stretching | 1121 |

Note: The broadness of the N-H stretching band is often attributed to hydrogen bonding.[5]

Experimental Protocols

Synthesis of Methylamine-Formate

A common method for synthesizing **methylamine-formate** involves the acid-base reaction between methylamine and formic acid.[1][4]

Materials:

- Methylamine (e.g., 33% wt. solution in absolute ethanol)
- Formic acid (e.g., 88% solution)
- Methanol (for dilution)
- Ice/Dry Ice Bath
- Addition funnel
- Three-neck round bottom flask
- Nitrogen gas inlet
- Vacuum pump

Procedure:

- Chill the methylamine solution in a three-neck round bottom flask using an ice and dry ice bath.
- Slowly add a chilled solution of formic acid (diluted with methanol) to the methylamine solution dropwise using an addition funnel. Maintain a slow drip rate (e.g., 2-3 seconds per drop).
- Gently stir the reaction mixture throughout the addition.
- Bubble nitrogen gas through the solution for the initial 15-20 minutes of the reaction.
- After the reaction is complete, remove the ethanol/methanol solvent using a vacuum pump.
- Further purify the product by vacuum freeze-drying for an extended period (e.g., 48 hours) to remove residual water and alcohol.

NMR Spectroscopy

Instrumentation:

- Bruker 300 or 500 MHz NMR spectrometer[1]

Sample Preparation:

- Dissolve a small amount of the synthesized **methylamine-formate** in a deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][4]

Data Acquisition:

- Record ¹H and ¹³C NMR spectra at room temperature.
- Use the residual solvent peak as a reference for chemical shifts.[4]

IR Spectroscopy

Instrumentation:

- Perkin-Elmer Spectrum One FT-IR spectrometer with a Universal ATR Sampling Accessory.
[\[1\]](#)

Sample Preparation:

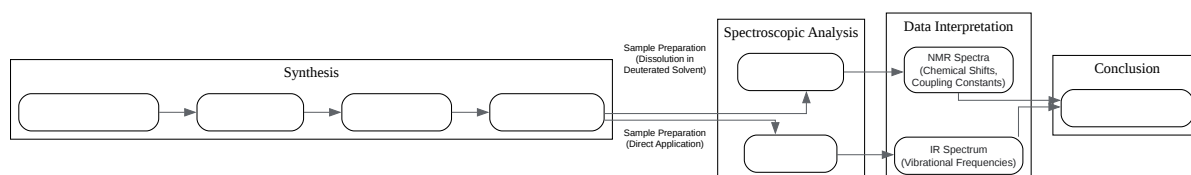
- Place a small amount of the liquid **methylamine-formate** sample directly on the ATR crystal.

Data Acquisition:

- Record the IR spectrum over a standard range (e.g., 4000-650 cm^{-1}).

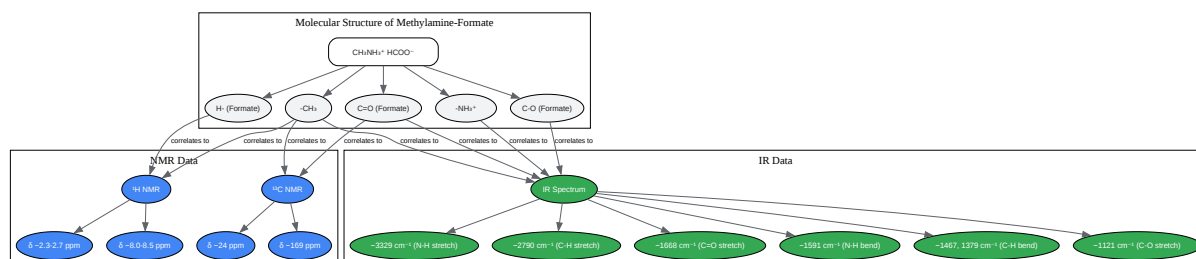
Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for the spectroscopic analysis and the logical relationship between the spectroscopic data and the molecular structure of **methylamine-formate**.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis of **methylamine-formate**.



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Caption: Logical relationship between the molecular structure of **methylamine-formate** and its NMR and IR spectral data.

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